REACTION_CXSMILES
|
B(Br)(Br)[Br:2].[CH2:5]([N:8]1[CH2:13][CH2:12][CH:11]=[C:10]([C:14]2[CH:19]=[CH:18][C:17]([O:20]C)=[C:16]([O:22]C)[CH:15]=2)[CH2:9]1)[CH2:6][CH3:7].O>C(Cl)Cl>[BrH:2].[CH2:5]([N:8]1[CH2:13][CH2:12][CH:11]=[C:10]([C:14]2[CH:15]=[C:16]([OH:22])[C:17]([OH:20])=[CH:18][CH:19]=2)[CH2:9]1)[CH2:6][CH3:7] |f:4.5|
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
product
|
Quantity
|
6.68 g
|
Type
|
reactant
|
Smiles
|
C(CC)N1CC(=CCC1)C1=CC(=C(C=C1)OC)OC
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
67 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.35 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dropwise and the mixture was evaporated to dryness under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CUSTOM
|
Details
|
Crystallization
|
Type
|
WAIT
|
Details
|
the filtrate was iced for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
vacuum filtered
|
Type
|
WASH
|
Details
|
The product was washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
Br.C(CC)N1CC(=CCC1)C=1C=C(C(=CC1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.33 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |